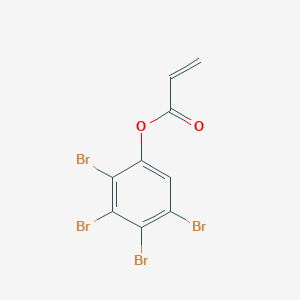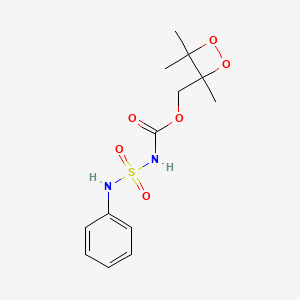
Guanosine, 2'-deoxy-, 5'-(ethyl carbonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is a derivative of deoxyguanosine, a nucleoside composed of the purine base guanine attached to a deoxyribose sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) typically involves the protection of the hydroxyl groups of deoxyguanosine followed by the introduction of the ethyl carbonate group. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of deoxyguanosine are protected using silyl or acyl protecting groups.
Introduction of Ethyl Carbonate: The protected deoxyguanosine is then reacted with ethyl chloroformate in the presence of a base such as pyridine to introduce the ethyl carbonate group at the 5’ position.
Deprotection: The final step involves the removal of the protecting groups to yield Guanosine, 2’-deoxy-, 5’-(ethyl carbonate).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated synthesizers and continuous flow reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) can undergo various chemical reactions, including:
Hydrolysis: The ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield deoxyguanosine.
Oxidation: The guanine base can be oxidized to form 8-oxo-deoxyguanosine, a marker of oxidative stress.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Deoxyguanosine.
Oxidation: 8-oxo-deoxyguanosine.
Substitution: Various substituted deoxyguanosine derivatives depending on the nucleophile used.
科学研究应用
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
作用机制
The mechanism of action of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The ethyl carbonate group can be hydrolyzed, releasing deoxyguanosine, which can then participate in various biochemical pathways. The compound can also act as a substrate for DNA polymerases and reverse transcriptases, affecting DNA synthesis and repair.
相似化合物的比较
Similar Compounds
Deoxyguanosine: The parent compound without the ethyl carbonate group.
8-oxo-deoxyguanosine: An oxidized form of deoxyguanosine.
Guanosine: The ribose form of the nucleoside.
Uniqueness
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is unique due to the presence of the ethyl carbonate group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability and alter its interactions with enzymes and other biomolecules, making it a valuable tool in research and therapeutic applications.
属性
CAS 编号 |
100021-47-4 |
|---|---|
分子式 |
C13H17N5O6 |
分子量 |
339.30 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl ethyl carbonate |
InChI |
InChI=1S/C13H17N5O6/c1-2-22-13(21)23-4-7-6(19)3-8(24-7)18-5-15-9-10(18)16-12(14)17-11(9)20/h5-8,19H,2-4H2,1H3,(H3,14,16,17,20)/t6-,7+,8+/m0/s1 |
InChI 键 |
HVBQBIOUEWAZAL-XLPZGREQSA-N |
手性 SMILES |
CCOC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O |
规范 SMILES |
CCOC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
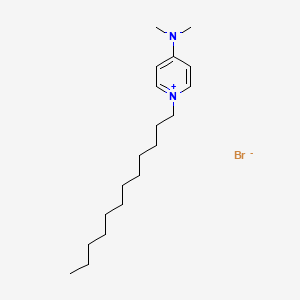
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)
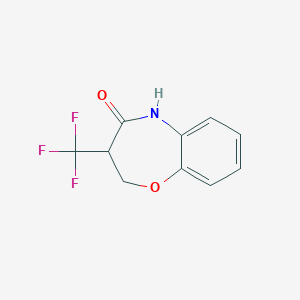

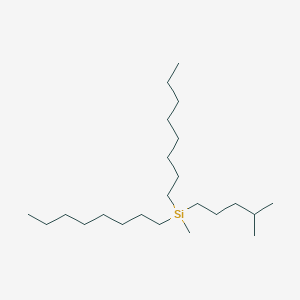
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)
![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
